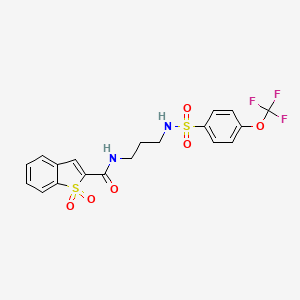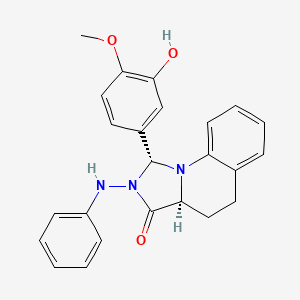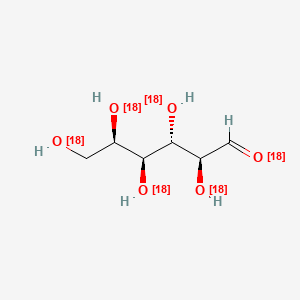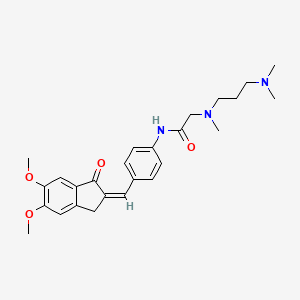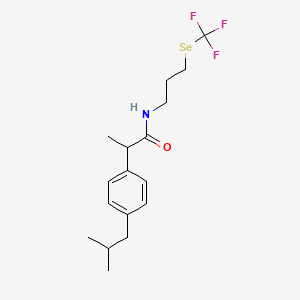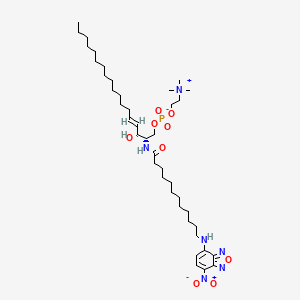
CFTR corrector 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CFTR corrector 8 is a small molecule designed to correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CFTR corrector 8 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired chemical functionalities. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes the optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions: CFTR corrector 8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
CFTR corrector 8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of CFTR modulation and to develop new CFTR modulators with improved efficacy and safety profiles.
Biology: Employed in cell-based assays to investigate the effects of CFTR correction on cellular functions and to identify potential biomarkers for cystic fibrosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating cystic fibrosis and other diseases caused by CFTR mutations.
Industry: Applied in the development of diagnostic tools and therapeutic strategies for cystic fibrosis and related disorders
Mecanismo De Acción
CFTR corrector 8 exerts its effects by binding to specific sites on the CFTR protein, stabilizing its three-dimensional structure and promoting proper folding and trafficking to the cell surface. This corrector targets the defective CFTR protein, facilitating its maturation and function as a chloride channel. The molecular targets and pathways involved include the membrane spanning domains and nucleotide binding domains of the CFTR protein .
Comparación Con Compuestos Similares
CFTR corrector 8 is compared with other CFTR correctors such as lumacaftor, tezacaftor, and elexacaftor. While all these compounds aim to correct CFTR folding defects, this compound has unique structural features and binding sites that may offer distinct advantages in terms of efficacy and safety. Similar compounds include:
Lumacaftor: A CFTR corrector that stabilizes the CFTR protein and improves its trafficking to the cell surface.
Tezacaftor: Another CFTR corrector that enhances the folding and function of the CFTR protein.
Elexacaftor: A CFTR corrector that works synergistically with other modulators to improve CFTR function .
This compound’s uniqueness lies in its complementary mode of action, which may provide additional therapeutic benefits when used in combination with other CFTR modulators .
Propiedades
Fórmula molecular |
C29H27F2NO7 |
|---|---|
Peso molecular |
539.5 g/mol |
Nombre IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2S,4S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-4-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C29H27F2NO7/c1-34-18-6-7-19-20(15-23(37-24(19)14-18)16-4-8-21(35-2)25(12-16)36-3)32-27(33)28(10-11-28)17-5-9-22-26(13-17)39-29(30,31)38-22/h4-9,12-14,20,23H,10-11,15H2,1-3H3,(H,32,33)/t20-,23-/m0/s1 |
Clave InChI |
KDOQEEMQPHIANX-REWPJTCUSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)[C@H](C[C@H](O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |
SMILES canónico |
COC1=CC2=C(C=C1)C(CC(O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
